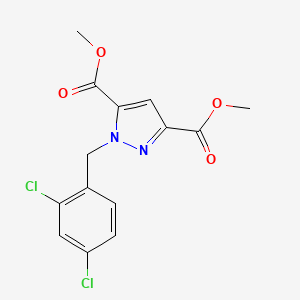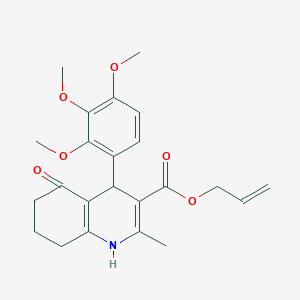![molecular formula C25H36O2 B5049524 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B5049524.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene), also known as PB-TPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PB-TPE is a type of organic molecule that contains two benzene rings connected by a 1,5-pentanediyl linker. This compound has been synthesized using various methods and has shown potential in several scientific research applications.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) is not fully understood. However, it is known that 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has a large dipole moment, which makes it a good candidate for use in electronic devices. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) also has good thermal stability and high photoluminescence efficiency, making it a promising material for use in OLEDs.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has been used as a fluorescent probe for detecting metal ions in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has several advantages as a material for use in lab experiments. It is easy to synthesize, has good thermal stability, and is non-toxic to cells. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) also has high photoluminescence efficiency, making it a good candidate for use in fluorescence experiments. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has some limitations, including its sensitivity to oxygen and moisture, which can affect its photoluminescence properties.
Orientations Futures
There are several future directions for research on 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene). One area of research is the development of new synthetic methods for 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) that are more efficient and have higher yields. Another area of research is the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) in new applications, such as in the development of new sensors and electronic devices. Additionally, more research is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) and its biochemical and physiological effects.
Méthodes De Synthèse
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, arylboronic acid and aryl halides are reacted in the presence of a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst. Both methods have been used to synthesize 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) with high yields.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a sensor for detecting explosives, and as a material for organic light-emitting diodes (OLEDs). 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has also been used as a building block for constructing supramolecular structures and as a component in polymer materials.
Propriétés
IUPAC Name |
1-tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-24(2,3)20-10-14-22(15-11-20)26-18-8-7-9-19-27-23-16-12-21(13-17-23)25(4,5)6/h10-17H,7-9,18-19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLNDTXUOHVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[3-(3-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5049463.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5049466.png)
![N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)

![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5049530.png)

![5-bromo-2-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5049548.png)

![3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)